Cas no 2306275-17-0 (methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate)
![methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate structure](https://ja.kuujia.com/scimg/cas/2306275-17-0x500.png)
methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid, 7-methyl-, methyl ester
- methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate
-
- インチ: 1S/C10H16O4/c1-9(8(11)12-2)3-4-10(7-9)13-5-6-14-10/h3-7H2,1-2H3
- InChIKey: ZGJUPKFKHNXDMF-UHFFFAOYSA-N
- ほほえんだ: O1C2(CCC(C)(C(OC)=O)C2)OCC1
methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550280-500mg |
Methyl 7-methyl-1,4-dioxaspiro[4.4]Nonane-7-carboxylate |
2306275-17-0 | 98% | 500mg |
¥5547 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500085-100mg |
methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate |
2306275-17-0 | 95% | 100mg |
¥1155.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500085-250mg |
methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate |
2306275-17-0 | 95% | 250mg |
¥1538.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500085-500mg |
methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate |
2306275-17-0 | 95% | 500mg |
¥2561.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500085-1G |
methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate |
2306275-17-0 | 95% | 1g |
¥ 3,201.00 | 2023-03-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500085-5G |
methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate |
2306275-17-0 | 95% | 5g |
¥ 9,603.00 | 2023-03-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550280-1g |
Methyl 7-methyl-1,4-dioxaspiro[4.4]Nonane-7-carboxylate |
2306275-17-0 | 98% | 1g |
¥7468 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500085-5g |
methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate |
2306275-17-0 | 95% | 5g |
¥9603.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500085-500MG |
methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate |
2306275-17-0 | 95% | 500MG |
¥ 2,560.00 | 2023-03-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00806613-1g |
Methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate |
2306275-17-0 | 98% | 1g |
¥3201.0 | 2023-03-16 |
methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate 関連文献
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylateに関する追加情報
Introduction to Methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate (CAS No: 2306275-17-0)
Methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate, identified by its CAS number 2306275-17-0, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This spirocyclic ester, characterized by its unique structural framework, has garnered attention due to its potential applications in drug development and material science. The compound's molecular architecture, featuring a spiro linkage between a dioxane ring and a nonane chain, contributes to its distinctive chemical properties and reactivity.
The synthesis and characterization of methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate involve meticulous chemical transformations that highlight the compound's versatility. The presence of the carboxylate ester group and the methyl substituent on the nonane chain enhances its utility in various chemical reactions, including esterification, hydrolysis, and condensation reactions. These properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Recent advancements in synthetic methodologies have enabled the efficient preparation of methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate with high yields and purity. Techniques such as organometallic catalysis and transition-metal-catalyzed reactions have been employed to optimize the synthetic pathways. These innovations not only streamline the production process but also open new avenues for exploring its applications in medicinal chemistry.
The structural features of methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate make it an attractive candidate for further investigation in drug discovery. The spirocyclic core provides a rigid scaffold that can be modified to enhance binding affinity to biological targets. Additionally, the presence of both hydrophobic and hydrophilic regions in its structure allows for interactions with various biomolecules, making it a promising candidate for developing novel therapeutic agents.
In recent years, there has been growing interest in spirocyclic compounds due to their unique biological activities and potential therapeutic benefits. Studies have demonstrated that spiro compounds exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The< strong>7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate moiety is particularly noteworthy for its ability to modulate enzyme activity and receptor binding.
The< strong>CAS No: 2306275-17-0 compound has been studied in various preclinical models to evaluate its pharmacokinetic and pharmacodynamic profiles. Preliminary results suggest that it exhibits favorable solubility and metabolic stability, which are crucial factors for drug development. Furthermore, its ability to cross biological membranes makes it an excellent candidate for oral administration.
The pharmaceutical industry is increasingly focusing on innovative compounds that can address unmet medical needs. Methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate holds promise as a versatile building block for designing novel drugs with enhanced efficacy and reduced side effects. Its unique structural features provide a foundation for developing targeted therapies that can interact specifically with disease-causing molecules.
Ongoing research efforts are aimed at expanding the chemical space of spirocyclic compounds by introducing diverse functional groups and exploring new synthetic strategies. The< strong>methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate scaffold offers a rich platform for such explorations, enabling the discovery of structurally diverse derivatives with tailored biological activities.
The development of efficient synthetic routes for< strong>methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate is crucial for facilitating further research and commercialization efforts. Advances in green chemistry principles have led to the adoption of sustainable methodologies that minimize waste and energy consumption while maintaining high product quality. These environmentally friendly approaches align with global efforts to promote sustainable chemical manufacturing.
In conclusion,< strong>methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate (CAS No: 2306275-17-0) represents a significant advancement in organic chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it a valuable compound for drug development and material science applications. With ongoing research efforts focused on optimizing synthesis methods and exploring new biological activities, this compound is poised to play a crucial role in future therapeutic innovations.
2306275-17-0 (methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate) 関連製品
- 76390-95-9(6-methyl-2-oxoHeptanoic acid)
- 923177-08-6(1-(2,2-DIMETHYLPROPANOYL)PIPERIDINE-3-CARBOXYLIC ACID)
- 2172504-36-6(1-cyclopropyl-2-(4,4-dimethylpiperidin-1-yl)sulfonylethan-1-amine)
- 2171987-50-9(2-(4-hydroxyoxan-4-yl)-2-methylpentanoic acid)
- 1343191-88-7(ethyl 4-amino-5-phenylpentanoate)
- 2171437-94-6(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid)
- 953209-73-9(3-methyl-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide)
- 862594-16-9(2-(tert-butoxy)-5-fluoroaniline)
- 1194950-90-7(5-methyl-2-(2-nitroethenyl)pyridine)
- 2137739-41-2(4-chloro-N-cyclopropyl-N-[(furan-3-yl)methyl]butanamide)
